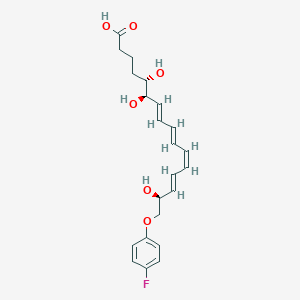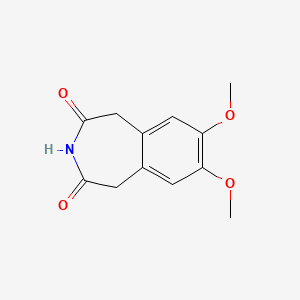
O-Des(2-dimethylaminoethyl)-O-methyl Itopride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Des(2-dimethylaminoethyl)-O-methyl Itopride is a chemical compound that is structurally related to Itopride, a prokinetic agent used to treat gastrointestinal disorders. This compound is a derivative of Itopride, where the 2-dimethylaminoethyl group is desubstituted and an O-methyl group is introduced. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Mecanismo De Acción
Target of Action
O-Des(2-dimethylaminoethyl)-O-methyl Itopride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . Its primary targets are the μ-opioid receptors , where it acts as a G-protein biased full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Mode of Action
Desmetramadol interacts with its targets, the μ-opioid receptors, by binding to them and inducing an analgesic effect . It also acts as an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .
Biochemical Pathways
The activation of μ-opioid receptors by Desmetramadol leads to downstream signaling that causes dopamine and norepinephrine release . The 5-HT 2C receptors, which are inhibited by Desmetramadol, regulate dopamine release in various regions of the brain, including the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala .
Pharmacokinetics
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . Its elimination half-life is 6-8 hours . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
Result of Action
The molecular and cellular effects of Desmetramadol’s action include pain relief due to its analgesic effect, and potential anti-depressant properties due to its inhibition of the 5-HT 2C receptor . The mix of both the parent compound and metabolites contributes significantly to the complex pharmacological profile of tramadol .
Action Environment
The action, efficacy, and stability of Desmetramadol can be influenced by environmental factors such as the individual’s metabolic rate and the activity of their CYP2D6 enzyme . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Des(2-dimethylaminoethyl)-O-methyl Itopride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the core structure: The core structure of Itopride is synthesized through a series of reactions, including condensation and cyclization.
Desubstitution of the 2-dimethylaminoethyl group: This step involves the removal of the 2-dimethylaminoethyl group, which can be achieved through selective dealkylation reactions.
Introduction of the O-methyl group: The final step involves the methylation of the hydroxyl group to form the O-methyl derivative. This can be done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O-Des(2-dimethylaminoethyl)-O-methyl Itopride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the O-methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents.
Aplicaciones Científicas De Investigación
O-Des(2-dimethylaminoethyl)-O-methyl Itopride has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in gastrointestinal motility disorders.
Comparación Con Compuestos Similares
Similar Compounds
Itopride: The parent compound, used as a prokinetic agent.
Domperidone: Another prokinetic agent with a similar mechanism of action.
Metoclopramide: A prokinetic and antiemetic agent.
Uniqueness
O-Des(2-dimethylaminoethyl)-O-methyl Itopride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. These modifications can potentially enhance its efficacy, reduce side effects, or provide a different therapeutic profile.
Propiedades
Número CAS |
331239-23-7 |
|---|---|
Fórmula molecular |
C₁₇H₁₉NO₄ |
Peso molecular |
301.34 |
Sinónimos |
3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide; Itopride Impurity_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)

